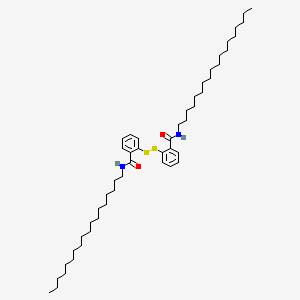
2,2'-Dithiobis(N-Octadecylbenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-Octadecylbenzamide) is a chemical compound known for its unique structure and properties It consists of two benzamide groups linked by a disulfide bond, with each benzamide group further attached to an octadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-Octadecylbenzamide) typically involves the reaction of octadecylamine with benzoyl chloride to form N-octadecylbenzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final product .
Industrial Production Methods
Industrial production methods for 2,2’-Dithiobis(N-Octadecylbenzamide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-Octadecylbenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides
Scientific Research Applications
2,2’-Dithiobis(N-Octadecylbenzamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-Octadecylbenzamide) involves its ability to interact with biological membranes and proteins. The disulfide bond can undergo redox reactions, leading to the formation of reactive sulfur species that can modify protein thiols and disrupt cellular functions. This compound can also integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-Methylbenzamide): Similar structure but with methyl groups instead of octadecyl chains.
2,2’-Dithiobis(Benzamide): Lacks the long alkyl chains, resulting in different physical and chemical properties
Uniqueness
2,2’-Dithiobis(N-Octadecylbenzamide) is unique due to its long octadecyl chains, which impart distinct hydrophobic properties and influence its interactions with biological membranes and proteins. This makes it particularly useful in applications requiring amphiphilic molecules .
Properties
CAS No. |
78010-08-9 |
|---|---|
Molecular Formula |
C50H84N2O2S2 |
Molecular Weight |
809.3 g/mol |
IUPAC Name |
N-octadecyl-2-[[2-(octadecylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C50H84N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-43-51-49(53)45-39-33-35-41-47(45)55-56-48-42-36-34-40-46(48)50(54)52-44-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36,39-42H,3-32,37-38,43-44H2,1-2H3,(H,51,53)(H,52,54) |
InChI Key |
YGACTXHVWQMRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


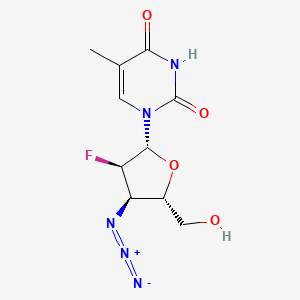
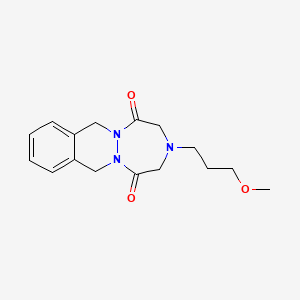

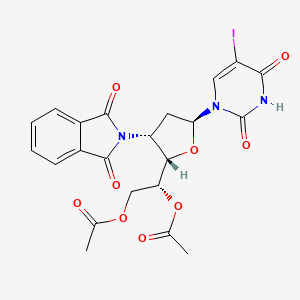
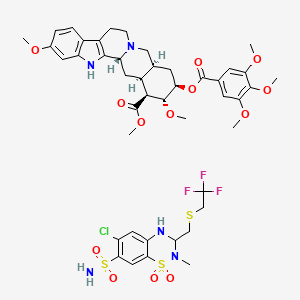
![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)

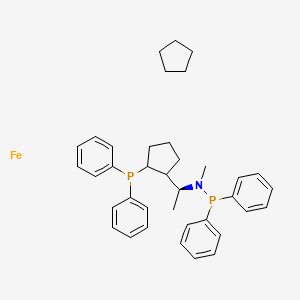
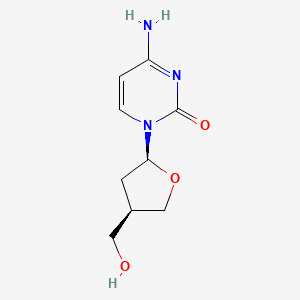
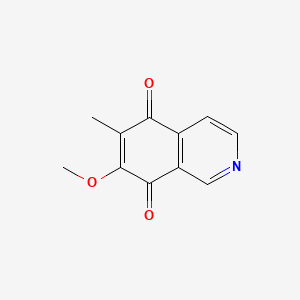
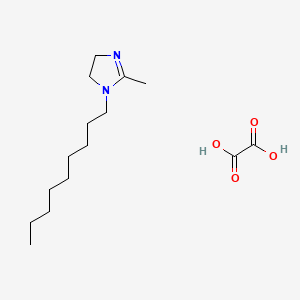
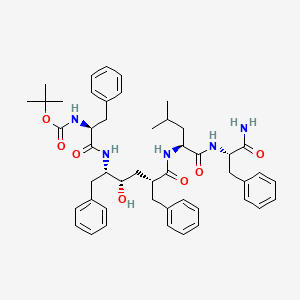

![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
